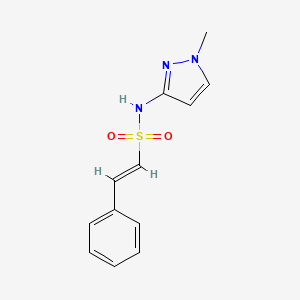
2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide, also known as DPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and drug development. DPB is a member of the benzamide family, which is a class of organic compounds that have diverse biological activities, including anti-inflammatory, analgesic, and antipsychotic effects.
Aplicaciones Científicas De Investigación
2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential applications in medicine and drug development. It has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide has also been found to have antipsychotic effects, making it a potential treatment for schizophrenia and other psychiatric disorders.
Mecanismo De Acción
The exact mechanism of action of 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. Specifically, 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2 activity, 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide can reduce inflammation and pain. 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide has also been found to bind to dopamine receptors in the brain, which may explain its antipsychotic effects.
Biochemical and Physiological Effects:
2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide can inhibit the production of inflammatory cytokines and chemokines, as well as the proliferation of immune cells such as T cells and B cells. In vivo studies have shown that 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide can reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide has also been found to have antipsychotic effects in animal models of schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized in large quantities, making it suitable for high-throughput screening assays. It also has well-defined chemical and physical properties, which makes it easy to characterize and study. However, 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide. One area of interest is the development of more potent and selective 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide analogs that can be used as therapeutic agents. Another area of interest is the investigation of the molecular mechanisms underlying 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide's anti-inflammatory and antipsychotic effects. Additionally, further studies are needed to determine the safety and efficacy of 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide in humans, which could pave the way for its use as a therapeutic agent in the treatment of inflammatory diseases and psychiatric disorders.
Métodos De Síntesis
2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 3-pyridylmethylamine with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide in its pure form. This method has been optimized to produce high yields of 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide with excellent purity, making it suitable for large-scale production.
Propiedades
IUPAC Name |
2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-5-3-7-14(12(11)2)15(18)17-10-13-6-4-8-16-9-13/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCXMIUZJYRHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470445.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxyphenyl]methanone](/img/structure/B7470456.png)

![4-Methyl-1-[(4-methylsulfanylphenoxy)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7470482.png)






![3-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B7470536.png)
![2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B7470541.png)
